1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)
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Overview
Description
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups, a hydrazono group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) typically involves the reaction of 2,4,6-trimethylbenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl rings.
Scientific Research Applications
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator used in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in UV-curable coatings.
Uniqueness
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) stands out due to its unique hydrazono and pyrazolone structure, which imparts distinct chemical and biological properties. Unlike the photoinitiators mentioned, this compound is primarily explored for its bioactive potential and diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
2,5-diphenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4O/c1-16-14-17(2)21(18(3)15-16)25-26-23-22(19-10-6-4-7-11-19)27-28(24(23)29)20-12-8-5-9-13-20/h4-15,27H,1-3H3 |
InChI Key |
QIBUAYGEFCDGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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